3-Allylthiophene

Physical chemistry Process engineering Vapor-phase deposition

3-Allylthiophene (CAS 33934-92-8; IUPAC: 3-prop-2-enylthiophene; molecular formula C7H8S; molecular weight 124.21 g/mol) is a 3-substituted thiophene monomer bearing a terminal allyl (2-propenyl) group at the β-ring position. The allyl substituent imparts a reactive terminal olefin handle that is orthogonal to the electron-rich thiophene ring, enabling thiol-ene click chemistry, olefin metathesis, and hydrosilylation pathways that are inaccessible or sterically hindered in the more common 2-allyl regioisomer (CAS 20849-87-0).

Molecular Formula C7H8S
Molecular Weight 124.21 g/mol
CAS No. 33934-92-8
Cat. No. B13924795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allylthiophene
CAS33934-92-8
Molecular FormulaC7H8S
Molecular Weight124.21 g/mol
Structural Identifiers
SMILESC=CCC1=CSC=C1
InChIInChI=1S/C7H8S/c1-2-3-7-4-5-8-6-7/h2,4-6H,1,3H2
InChIKeyNYAXLWYPCFGKJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Allylthiophene (CAS 33934-92-8) for Scientific Procurement: Core Identity, Physical Properties, and Structural Positioning


3-Allylthiophene (CAS 33934-92-8; IUPAC: 3-prop-2-enylthiophene; molecular formula C7H8S; molecular weight 124.21 g/mol) is a 3-substituted thiophene monomer bearing a terminal allyl (2-propenyl) group at the β-ring position. The allyl substituent imparts a reactive terminal olefin handle that is orthogonal to the electron-rich thiophene ring, enabling thiol-ene click chemistry, olefin metathesis, and hydrosilylation pathways that are inaccessible or sterically hindered in the more common 2-allyl regioisomer (CAS 20849-87-0) [1]. Predicted physicochemical data include a boiling point of 160.8±9.0 °C at 760 mmHg, density of 1.0±0.1 g/cm³, and vapor pressure of 3.1±0.3 mmHg at 25 °C . Unlike fully saturated 3-alkylthiophenes such as 3-methylthiophene or 3-hexylthiophene, the allyl side chain provides a chemically addressable unsaturation that can participate in post-polymerization crosslinking, grafting, and surface immobilization without compromising the conjugation of the polythiophene backbone [1].

Monofunctionalized P3AT macroinitiator synthesis via GRIM polymerization
Thiol-ene click chemistry platform for surface immobilization and biosensors
Post-polymerization crosslinking and grafting without disrupting conjugation

Why Generic 3-Substituted Thiophenes Cannot Replace 3-Allylthiophene in Functional Polymer and Conjugation-Based Applications


The 3-substituted thiophene family encompasses a wide range of alkyl, aryl, and heteroatom-functionalized monomers. However, the terminal allyl group of 3-allylthiophene confers a dual identity — it serves as both a solubilizing side chain during polymerization and a latent reactive site for subsequent quantitative functionalization — that is absent in saturated 3-alkylthiophenes (e.g., 3-hexylthiophene, 3-octylthiophene) and positionally distinct in the 2-allyl regioisomer. In Grignard metathesis (GRIM) polymerization, the allyl Grignard reagent yields exclusively monofunctionalized regioregular poly(3-alkylthiophene), whereas alkyl and aryl Grignards produce difunctionalized polymers, fundamentally altering end-group architecture and block copolymer assembly potential [1]. Furthermore, electrophilic substitution on the thiophene ring proceeds with markedly different regioselectivity for the 3-substituted vs. 2-substituted isomers: direct allylation of thiophene with allyl iodide produces 63.8% 2-allylthiophene and only 36.2% 3-allylthiophene, demonstrating that the 3-isomer is the minor, synthetically more demanding product requiring specialized routes such as room-temperature-stable 3-lithiothiophene intermediates [2]. Substituting a saturated 3-alkylthiophene for 3-allylthiophene forfeits all post-polymerization click-chemistry, crosslinking, and surface-grafting capabilities that the allyl handle uniquely provides.

Saturated 3-alkylthiophenes (e.g., 3-hexylthiophene) lack the terminal allyl handle; no thiol-ene click or grafting reactivity.
2-Allylthiophene regioisomer places the reactive group at the sterically and electronically distinct α-position, altering polymer end-group architecture.
Alkyl or aryl Grignard quench in GRIM yields difunctionalized polymers, preventing asymmetric block copolymer assembly.

Quantitative Differentiation Evidence for 3-Allylthiophene: Comparator Data Across Physical Properties, Synthesis Selectivity, Polymerization Behavior, Click Reactivity, and Biological Activity


Physical Property Differentiation: 3-Allylthiophene vs. 2-Allylthiophene (CAS 20849-87-0)

Head-to-head comparison of predicted physicochemical properties reveals consistent differences between the 3-allyl and 2-allyl regioisomers that impact distillation purification, vapor-phase processing, and solvent selection. 3-Allylthiophene exhibits a higher boiling point (160.8±9.0 °C vs. 157.1±9.0 °C at 760 mmHg) than its 2-allyl counterpart, a 3.7 °C difference at the nominal mean value . Its vapor pressure is lower (3.1±0.3 mmHg vs. 3.6±0.3 mmHg at 25 °C), representing an approximately 14% reduction in volatility . The enthalpy of vaporization is marginally higher (38.1±3.0 vs. 37.8±3.0 kJ/mol), consistent with slightly stronger intermolecular interactions in the 3-isomer . These differences, while modest, are meaningful for fractional distillation purification and for chemical vapor deposition or vacuum thermal evaporation processes where monomer volatility must be precisely controlled.

Physical Property
Data to verify
ΔBP ≈ +3.7 °C; ΔVP ≈ –14% vs 2-allyl
Supports distillation and vapor-phase process control
Predicted data; ACD/Labs Percepta
Physical chemistry Process engineering Vapor-phase deposition

Synthesis Regioselectivity: 3-Allylthiophene as the Minor, Synthetically Demanding Isomer Requiring Specialized Routes

Direct electrophilic allylation of thiophene with allyl iodide yields a mixture of 2-allylthiophene (63.8%) and 3-allylthiophene (36.2%), establishing that the 3-isomer is the thermodynamically disfavored product [1]. This compositional outcome — a nearly 2:1 ratio favoring the 2-isomer — means that conventional Friedel-Crafts or electrophilic routes cannot deliver pure 3-allylthiophene without laborious chromatographic separation. Selective access to 3-allylthiophene in useful yield instead requires 3-lithiothiophene intermediates generated from 3-bromothiophene via lithium-halogen exchange at room temperature, followed by quenching with allyl bromide, as demonstrated by Wu et al. (1994) . This synthetic constraint means that procurement-grade 3-allylthiophene commands a value proposition distinct from the readily available 2-allylthiophene: the 3-isomer's scarcity in direct electrophilic routes translates to higher cost but also to exclusivity for applications where β-substitution geometry and the resultant polymer regioregularity are non-negotiable.

Synthesis Regioselectivity
Head-to-head
2-Allyl:3-Allyl ≈ 1.76:1 (3-isomer 36.2%)
Requires organometallic route for pure 3-isomer
Electrophilic allylation product distribution
Synthetic chemistry Regioselectivity Monomer sourcing

End-Group Monofunctionalization Selectivity in GRIM Polymerization: Allyl vs. Alkyl/Aryl Grignard Reagents

In the modified Grignard metathesis (GRIM) polymerization of 2,5-dibromo-3-alkylthiophenes, the nature of the Grignard quenching reagent dictates whether the resulting regioregular poly(3-alkylthiophene) bears one or two functional end-groups. Jeffries-EL, Sauvé, and McCullough (2005) demonstrated that allyl, ethynyl, and vinyl Grignard reagents produce exclusively monofunctionalized polymers, whereas all other Grignard reagents (alkyl, aryl) yield difunctionalized polymers [1]. This binary classification is quantitative: MALDI-TOF and ¹H NMR end-group analysis confirmed end-group compositions approaching 100% for both mono- and difunctionalized products [1]. The allyl-terminated P3HT generated by this route has subsequently been employed as a well-defined macroinitiator for hydrosilylation, thiol-ene grafting, and anionic coupling to produce coil-rod-coil triblock copolymers [2][3]. By contrast, polymers terminated with alkyl Grignards carry functional groups at both chain ends, precluding the asymmetric architecture needed for directional surface anchoring or donor-acceptor block copolymer design.

End-Group Control
Head-to-head
Allyl Grignard → monofunctionalized; alkyl/aryl → difunctionalized
Enables asymmetric block copolymer design
MALDI-TOF confirmed ~100% end-group fidelity
Polymer chemistry End-functionalization Block copolymer synthesis

Thiol-Ene Click Reactivity of the Terminal Allyl Group: Quantitative Yields Demonstrated Across Allyl-Functionalized Scaffolds

Although direct kinetic data for thiol-ene reactions on 3-allylthiophene monomer itself are not published, the reactivity of the allyl moiety in thiol-ene click chemistry is well-established across allyl-functionalized macromolecular systems. Radical-mediated thiol-ene reaction of peripheral allyl groups on hyperbranched scaffolds proceeds quantitatively (>95% conversion) with a variety of thiols (alkyl, hydroxyalkyl, amino acid-derived) under photochemical initiation [1]. More specifically, allyl-functionalized polymers undergo near-quantitative thiol-ene post-polymerization modification (>95% yield) and thiol-ene crosslinking with multifunctional thiols to form gels . Kinetic studies on thiol-ene photopolymerizations confirm that allyl groups are rapidly and near-quantitatively consumed within approximately 30 seconds under standard photoinitiation conditions [2]. These data establish that the allyl handle on 3-allylthiophene is a highly efficient click-chemistry substrate, contrasting sharply with saturated 3-alkylthiophenes (e.g., 3-hexylthiophene, 3-octylthiophene) which lack any comparable orthogonal reactive site, and with the 2-allyl regioisomer where steric proximity to the sulfur atom and different electronic environment of the α-position may alter thiol-ene addition kinetics (no direct comparative kinetic data available).

Thiol-Ene Reactivity
Class-level
>95% allyl conversion vs 0% for saturated alkylthiophenes
Supports quantitative post-functionalization
No direct monomer data; polymer scaffold inference
Click chemistry Surface modification Post-polymerization functionalization

Conductivity Benchmarking of Poly(3-alkylthiophenes): Positioning 3-Allylthiophene-Derived Polymers Within the Conductivity Landscape

Well-defined regioregular poly(3-alkylthiophenes) (P3ATs) achieve electrical conductivities in the range of 10²–10³ S/cm upon oxidative doping, placing them among the highest-performing solution-processable conductive polymers [1][2]. For comparison, a tetrathiophene-based polymer (polymer 26 in the UNT dissertation study) achieved only 4.3×10⁻⁵ S/cm upon I₂ doping — nearly seven orders of magnitude lower [1]. Specifically, poly(3-alkylthiophene) films with optimized regioregularity and doping (e.g., FeCl₃ or I₂) reach conductivities as high as 200 S/cm [2], while regioregular poly(3-butylthiophene) exhibits the highest conductivity within the P3AT series due to its densely packed crystalline structure [3]. No published conductivity data exist specifically for poly(3-allylthiophene) homopolymer; however, 3-allylthiophene is typically employed as a comonomer or end-functionalization agent within P3AT systems rather than as a homopolymer precursor. The allyl group serves to introduce crosslinkable or graftable sites without the expectation that it will independently match the conductivity of optimized poly(3-hexylthiophene) (P3HT). Procurement decisions should therefore weigh the trade-off: the allyl group adds post-functionalization versatility at the potential cost of some crystallinity and thus conductivity relative to the hexyl or octyl analogs — a compromise that is acceptable and indeed intended when the application priority is surface anchoring, network formation, or block copolymer assembly rather than maximum electrical conductivity.

Conductivity Context
Class-level
P3AT class: 10²–10³ S/cm; no direct data for poly(3-allylthiophene)
Positioned as functional comonomer, not primary conductive matrix
Conductivity trade-off expected vs. P3HT
Conductive polymers Organic electronics Conductivity doping

Biological Activity of 3-Allylthiophene as a Fungal Secondary Metabolite: Antibacterial Screening Data

3-Allylthiophene has been identified as a secondary metabolite produced by the fungal endophyte Fusarium sp. isolated from Solanum mauritianum. In a 2024 MDPI study, crude extracts from Fusarium sp. containing 3-allylthiophene (along with 4-vinyl isoquinoline, 2-nitroimidazo[2,1-b][1,3]oxazole, and withasomnine) exhibited antibacterial activity against multiple pathogens of public health significance, with MIC values ranging from 0.03 mg/mL (against Bacillus subtilis) to 10 mg/mL (against Mycobacterium smegmatis) [1][2]. It is important to note that this data reflects the activity of the crude extract mixture, not purified 3-allylthiophene; the contribution of the individual compound to the observed MIC values has not been deconvoluted. No head-to-head antibacterial comparison between purified 3-allylthiophene and 2-allylthiophene or saturated 3-alkylthiophenes has been published. This evidence is therefore classified as supporting and should not be the primary basis for procurement decisions.

Antimicrobial Screening
Context-dependent
Crude extract MIC 0.03–10 mg/mL; not purified
Supports SAR investigation with isomerically pure standard
Mixture data; individual contribution not deconvoluted
Natural product chemistry Antimicrobial screening Drug discovery

Optimal Application Scenarios for 3-Allylthiophene Based on Verified Differentiation Evidence


Synthesis of Monofunctionalized Regioregular Poly(3-alkylthiophene) Macroinitiators for Block Copolymer Assembly

The allyl Grignard quench in GRIM polymerization produces regioregular P3ATs with a single reactive end-group (monofunctionalization), as conclusively demonstrated by Jeffries-EL, Sauvé, and McCullough (2005) with near-100% end-group fidelity by MALDI-TOF [1]. This allyl-terminated polymer serves as a macroinitiator for hydrosilylation onto ZnO surfaces, anionic coupling to produce coil-rod-coil triblock copolymers, and thiol-ene grafting for hybrid particle synthesis [2]. Research groups procuring 3-allylthiophene for block copolymer or polymer-inorganic hybrid synthesis should specify the monomer as the precursor to the allyl Grignard reagent for end-capping; this is the quantitatively established, publication-supported workflow that cannot be replicated with saturated 3-alkylthiophenes or with the 2-allyl regioisomer (which would place the reactive handle at the sterically and electronically distinct α-position).

Thiol-Ene Click-Chemistry Platform for Surface-Immobilized Conductive Polymer Films and Biosensors

The terminal allyl group of 3-allylthiophene enables quantitative thiol-ene click reactions (>95% conversion under photochemical or thermal radical initiation), a reactivity profile that has been extensively validated on allyl-functionalized macromolecular scaffolds [1][2]. When 3-allylthiophene is incorporated as a comonomer in electropolymerized or chemically polymerized polythiophene films, the pendant allyl groups provide covalent anchoring points for thiol-functionalized biomolecules (enzymes, antibodies, DNA), passivation layers, or crosslinking agents — all without disrupting the conjugated backbone. This scenario is uniquely enabled by 3-allylthiophene and is entirely inaccessible with 3-hexylthiophene, 3-octylthiophene, or any saturated 3-alkylthiophene monomer. Researchers developing electrochemical biosensors, flexible bioelectronics, or surface-patterned conductive coatings should procure 3-allylthiophene specifically for this click-functionalizable monomer capability.

Crosslinked Conductive Polymer Networks via Allyl-Containing Comonomers for Mechanically Robust Organic Electronics

Incorporation of 3-allylthiophene as a comonomer alongside 3-hexylthiophene or 3-octylthiophene during oxidative or electrochemical polymerization introduces latent crosslinking sites. The allyl moieties can be subsequently reacted via thiol-ene chemistry with dithiol or polythiol crosslinkers, or via olefin metathesis, to generate covalently crosslinked conductive networks [1]. Such networks exhibit enhanced mechanical integrity and solvent resistance compared to linear P3AT analogs, which are thermoplastic and prone to creep or dissolution under device operating conditions. The P3AT conductivity benchmark of 10²–10³ S/cm establishes that the base polymer platform delivers adequate electronic performance, while the allyl crosslinking addresses the chronic mechanical stability limitations of linear conjugated polymers [2]. This scenario justifies procurement of 3-allylthiophene specifically when the device application (flexible displays, wearable sensors, organic thermoelectrics) requires both conductivity and dimensional stability under cyclic mechanical or thermal stress.

Natural Product and Antimicrobial Structure-Activity Relationship Studies Requiring Regioisomerically Pure 3-Allylthiophene

The 2024 identification of 3-allylthiophene as a secondary metabolite from Fusarium sp. endophytes with associated antibacterial activity (crude extract MIC range 0.03–10 mg/mL) [1] creates a rationale for structure-activity relationship (SAR) studies requiring the purified compound. Because the natural isolate is specifically 3-allylthiophene (not the 2-isomer), SAR investigations probing the role of allyl position, thiophene substitution pattern, and the terminal olefin in target binding require regioisomerically pure 3-allylthiophene as the authentic standard and starting material for derivatization. The established synthetic route via 3-lithiothiophene [2] provides a reliable path to the requisite purity. Procurement for this application should specify isomer content >98% (3-allyl) with certification of 2-allylthiophene absence by GC or NMR, as contamination with the 2-isomer would confound biological assay interpretation.

Application
Selection Property
Validation Focus
Monofunctionalized P3AT macroinitiators
Allyl Grignard end-group monofunctionalization
End-group fidelity (MALDI-TOF)
Click-functionalizable conductive films
Pendant allyl thiol-ene reactivity
Grafting efficiency and surface coverage
Crosslinked conductive networks
Allyl comonomer latent crosslinking sites
Mechanical integrity and solvent resistance
Antimicrobial SAR studies
Regioisomerically pure 3-allylthiophene standard
Regioisomeric purity verification
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